3-[(3,3,5-Trimethylcyclohexyl)amino]phenol
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Overview
Description
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a phenol group attached to an amino group, which is further connected to a 3,3,5-trimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol typically involves the reaction of 3,3,5-trimethylcyclohexylamine with a phenol derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,3,5-Trimethylcyclohexyl)amino]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with enzymes and receptors. These interactions can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to the compound, known for its use in the synthesis of vasodilators and sunscreens.
3,3,5-Trimethylcyclohexyl 3-pyridyl methylphosphonate: An organophosphate nerve agent with a similar cyclohexyl structure.
3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Another related compound with applications in chemical synthesis.
Uniqueness
3-[(3,3,5-Trimethylcyclohexyl)amino]phenol is unique due to its specific combination of a phenol and a 3,3,5-trimethylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
104903-54-0 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[(3,3,5-trimethylcyclohexyl)amino]phenol |
InChI |
InChI=1S/C15H23NO/c1-11-7-13(10-15(2,3)9-11)16-12-5-4-6-14(17)8-12/h4-6,8,11,13,16-17H,7,9-10H2,1-3H3 |
InChI Key |
IRCRSWGACSXBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
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